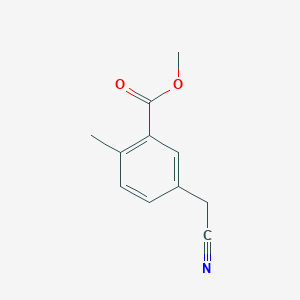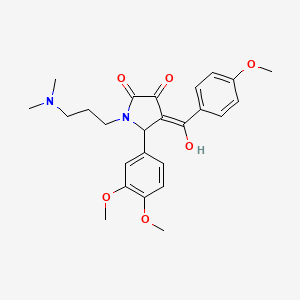
5-(3,4-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(3,4-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one” is a chemical substance with the molecular formula C25H30N2O61. It is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that similar compounds can be synthesized using various organic chemistry techniques. For instance, the compound “5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[2-(1-PIPERAZINYL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE” has been synthesized and is available for research2.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C25H30N2O61. Unfortunately, I couldn’t find more detailed information about the molecular structure of this specific compound.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, it’s worth noting that the reactions of similar compounds would typically involve the functional groups present in the molecule, such as the amine, ester, and hydroxyl groups.Physical And Chemical Properties Analysis
The molecular weight of this compound is 454.5231. Unfortunately, I couldn’t find more detailed information about the physical and chemical properties of this specific compound.Scientific Research Applications
Annular Tautomerism in Curcuminoid NH-Pyrazoles
Research on compounds structurally related to the mentioned chemical, such as NH-pyrazoles, has been conducted to understand their annular tautomerism. Compounds with phenol residues show unique tautomerism, crystallizing in complex hydrogen bond patterns. This study on NH-pyrazoles, including analysis via X-ray crystallography and NMR spectroscopy, highlights the importance of tautomerism in molecular structure and properties, which can be relevant in drug design and material science (Cornago et al., 2009).
Facile Synthesis via Bredereck’s Reagent
Another study focuses on the use of Bredereck’s reagent for synthesizing complex heterocyclic compounds, demonstrating an efficient method for creating structures with potential biological activity. Molecular docking studies of these compounds indicate their potential as drug candidates due to favorable interaction energies (Malathi & Chary, 2019).
Tautomerism in Pyrazoles
The investigation into tautomerism of pyrazoles bearing dimethoxyphenyl groups contributes to understanding the dynamic behavior of such molecules in different environments, which is crucial for their application in medicinal chemistry and material science (Halcrow, Powell, & Duer, 1996).
Novel Triazafulvalene System Synthesis
Research on the synthesis of a new triazafulvalene system expands the chemical space of potential organic semiconductors and fluorescent materials, demonstrating the versatility of related compounds in materials science (Uršič, Svete, & Stanovnik, 2010).
Diverse Library Generation
The generation of a structurally diverse library from compounds similar to the mentioned chemical showcases the utility of these molecules as precursors in synthesizing a wide range of biologically active compounds. This work underlines the significance of such chemicals in drug discovery and development (Roman, 2013).
Safety And Hazards
This compound is not intended for human or veterinary use and is typically used for research purposes1. Therefore, it’s important to handle it with appropriate safety measures. However, I couldn’t find specific information about the safety and hazards associated with this compound.
Future Directions
Given the lack of specific information about this compound, future research could focus on elucidating its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, research could investigate its potential applications in various fields, such as medicine or materials science.
Please note that the information provided is based on the data available and may not be fully comprehensive. Always refer to relevant literature and safety datasheets for the most accurate and up-to-date information.
properties
IUPAC Name |
(4E)-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-26(2)13-6-14-27-22(17-9-12-19(32-4)20(15-17)33-5)21(24(29)25(27)30)23(28)16-7-10-18(31-3)11-8-16/h7-12,15,22,28H,6,13-14H2,1-5H3/b23-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBQLXVJZGSQQC-XTQSDGFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC=C(C=C2)OC)\O)/C(=O)C1=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



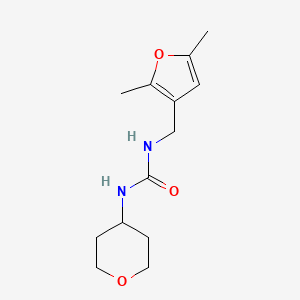
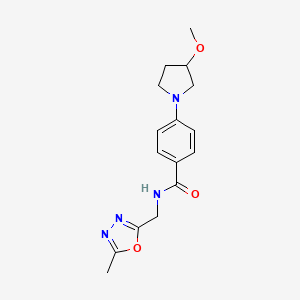

![2-[(4-Chlorophenyl)methylsulfanyl]-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2636679.png)
![N-(4-chlorophenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2636681.png)
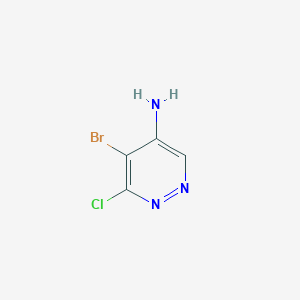
![4-((4-fluorophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide](/img/structure/B2636685.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2636686.png)
![1-(9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2636687.png)
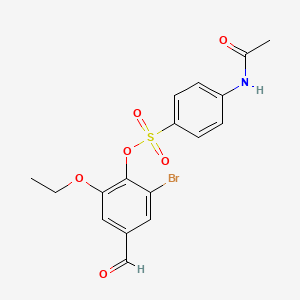
![N-(5-chloro-1-{[4-(methylethoxy)phenyl]methyl}-2-oxoindolin-3-yl)acetamide](/img/structure/B2636689.png)
